Cas no 133830-92-9 (2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-2,2-dimethyl-10-(3-methyl-2-butenyl)-(9CI))

2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-2,2-dimethyl-10-(3-methyl-2-butenyl)-(9CI) structure
133830-92-9 structure
Nome del prodotto:2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-2,2-dimethyl-10-(3-methyl-2-butenyl)-(9CI)
Numero CAS:133830-92-9
MF:C26H26O6
MW:434.481048107147
CID:166877
PubChem ID:5317360

2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-2,2-dimethyl-10-(3-methyl-2-butenyl)-(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-2,2-dimethyl-10-(3-methyl-2-butenyl)-(9CI)
    • 2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-2,2-dimethyl-10...
    • 5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one
    • flemiphilippinin C
    • 2H,6H-Benzo(1,2-b:5,4-b')dipyran-6-one, 5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-2,2-dimethyl-10-(3-methyl-2-butenyl)-
    • 2H,6H-Benzo(1,2-b:5,4-b')dipyran-6-one, 5-hydrozy-7-(4-hydroxy-3-methoxyphenyl)-2,2-dimethyl-10-(3-methyl-2-butenyl)-
    • 5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-en-1-
    • 7-(4'-Hydroxy-3'-methoxyphenyl)-5-hydroxy-2,2-dimethyl-10-prenyl-2H,6H-benzo-(1,2-b-5,4-b')dipyran-6-one
    • DTXSID80158391
    • 133830-92-9
    • Inchi: InChI=1S/C26H26O6/c1-14(2)6-8-17-24-16(10-11-26(3,4)32-24)22(28)21-23(29)18(13-31-25(17)21)15-7-9-19(27)20(12-15)30-5/h6-7,9-13,27-28H,8H2,1-5H3
    • Chiave InChI: QGXIIQMVACEMFG-UHFFFAOYSA-N
    • Sorrisi: C/C(=C/CC1C2OC(C=CC=2C(O)=C2C(C(C3=CC=C(O)C(OC)=C3)=COC=12)=O)(C)C)/C

Proprietà calcolate

  • Massa esatta: 434.17298
  • Massa monoisotopica: 434.172939
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 4
  • Complessità: 807
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 85.2
  • XLogP3: 5.8

Proprietà sperimentali

  • Densità: 1.257
  • Punto di ebollizione: 648.6°Cat760mmHg
  • Punto di infiammabilità: 220.9°C
  • Indice di rifrazione: 1.615
  • PSA: 85.22
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.